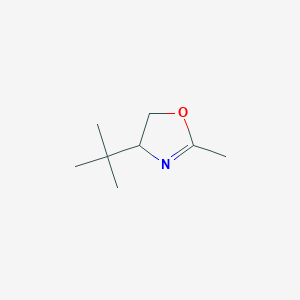![molecular formula C9H12N2O B138277 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 126571-48-0](/img/structure/B138277.png)
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone, also known as THPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THPE is a heterocyclic compound that belongs to the pyrazolopyridine family. It has a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol. THPE is a white to off-white crystalline powder that is soluble in water, ethanol, and methanol.
Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, are fundamental in medicinal chemistry due to their diverse pharmacological properties. Research shows that these compounds exhibit a broad range of biological activities, including anticancer, CNS agents, anti-infectious, and anti-inflammatory effects. This diversity highlights the potential of heterocyclic compounds in developing new therapeutic agents (Cherukupalli et al., 2017).
Chemical Synthesis and Catalysis
Heterocyclic N-oxide derivatives, closely related to pyrazolo[1,5-a]pyridine structures, are known for their versatility as synthetic intermediates in organic chemistry. They play significant roles in catalysis, asymmetric synthesis, and the formation of metal complexes, underscoring the utility of heterocyclic compounds in advancing synthetic methodologies (Li et al., 2019).
Material Sciences and Functional Materials
The study of heterocyclic compounds extends beyond pharmaceuticals into the development of functional materials. Pyrazole and pyridine-based ligands, for example, have been explored for their magnetic properties and potential in spin crossover (SCO) applications. These compounds' versatility in forming complexes with transition metals highlights their potential in creating materials with tunable magnetic properties (Olguín & Brooker, 2011).
Environmental and Green Chemistry
The synthesis of heterocyclic compounds has also been aligned with the principles of green chemistry, emphasizing the importance of atom economy and environmentally benign methods. Multicomponent reactions (MCRs) have been utilized to synthesize complex heterocyclic structures efficiently, demonstrating the role of heterocyclic chemistry in promoting sustainable chemical practices (Dhanalakshmi et al., 2021).
Mechanism of Action
Target of Action
The primary target of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus .
Result of Action
The result of the compound’s action is a significant reduction in the HBV DNA viral load . This indicates that the compound is effective in inhibiting the replication of the virus, which could potentially lead to a decrease in the severity of the disease.
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTKHIBVGPJZPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2CCCCN2N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B138226.png)


